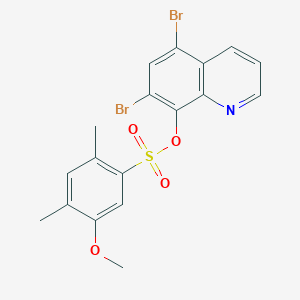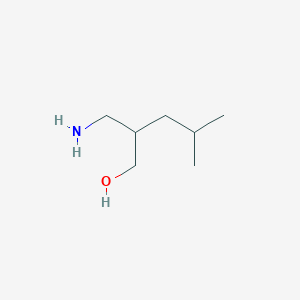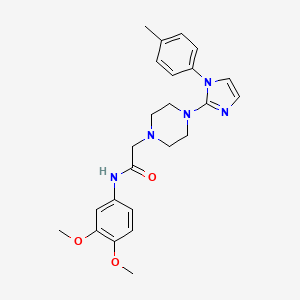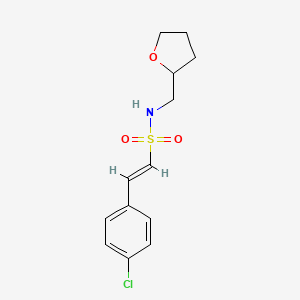
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as DBQMS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the quinoline family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Interaction Studies in Molecular Complexes:
- The research on weak interactions in barbituric acid derivatives reveals insights into steady intermolecular organic “sandwich” complexes. These are stabilized by weak C-H… n (O C) hydrogen bonds and π–π stacking, essential for understanding the structural and chemical properties of similar compounds (Khrustalev, Krasnov, & Timofeeva, 2008).
Spectroscopic Study of Fluorophore Analogues:
- A study focusing on the synthesis and spectroscopic analysis of Zinquin-related fluorophore analogues sheds light on their bathochromic shift in ultraviolet/visible spectra. This is pivotal for applications in fluorescence and spectroscopic analysis (Kimber et al., 2003).
Antimicrobial Applications:
- The synthesis and evaluation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives for antimicrobial activities is a significant area of research. This includes the development of potent antibacterial and antifungal agents, which is crucial for pharmaceutical applications (Krishna, 2018).
Dental Plaque Inhibition:
- Research into the synthesis and in vitro evaluation of various hydroxyquinolines, including those similar to the compound , has shown potential antiplaque activity. Such applications are relevant for dental health and hygiene (Warner, Musto, Turesky, & Soloway, 1975).
Synthetic and Mechanistic Aspects in Chemistry:
- Studies on the synthesis, spectroscopy, and computational analysis of selected hydroxyquinolines and analogues provide insight into the chemical behavior and properties of these compounds, crucial for their practical applications in chemistry and biochemistry (Nycz et al., 2014).
Broad-spectrum Reactivation Studies:
- The synthesis and evaluation of HLö 7 dimethanesulfonate as a broad-spectrum reactivator against toxic compounds highlight the significance of such derivatives in toxicology and pharmacology (Eyer et al., 2005).
Catalytic Applications in Organic Synthesis:
- Research on chiral 8-substituted 2-(2-methoxyphenyl) and 2-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methanoquinolines as ligands for enantioselective catalysis reveals their potential in catalytic reactions, an essential aspect of synthetic organic chemistry (Chelucci, Craba, Saba, Soccolini, & Sotgiu, 2000).
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO4S/c1-10-7-11(2)16(9-15(10)24-3)26(22,23)25-18-14(20)8-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQPKDNLLNFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2367706.png)
![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)
